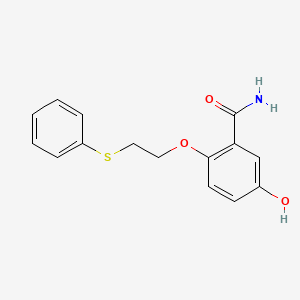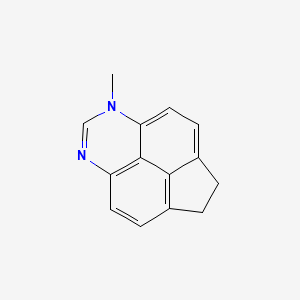
1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- is a chemical compound with the molecular formula C14H12N2 and a molecular weight of 208.2585 . This compound belongs to the class of heterocyclic compounds known as perimidines, which are characterized by a fused ring structure containing nitrogen atoms. The unique structure of 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- involves a novel reaction of nitroalkanes with 4,5-diaminoacenaphthene in the presence of polyphosphoric acid . The reaction mechanism includes the phosphorylation of the aci-nitro compound, followed by intramolecular cyclization. This method is highly efficient and has been widely adopted in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in its structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues .
Applications De Recherche Scientifique
1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- involves its interaction with molecular targets such as proteins and enzymes. The nitrogen atoms in the compound’s structure can form hydrogen bonds and coordinate with metal ions, facilitating various biochemical reactions . The pathways involved in these interactions are complex and depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- can be compared with other similar compounds such as:
Perimidine: A simpler structure with similar nitrogen-containing fused rings.
Cyclopenta[b]pyridine: Another heterocyclic compound with a fused ring structure.
1H-Benzo[d,e]quinazoline: A tricyclic compound with unique electronic properties.
The uniqueness of 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- lies in its specific ring fusion and the presence of a methyl group, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
18969-93-2 |
|---|---|
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
7-methyl-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),5,8,10-hexaene |
InChI |
InChI=1S/C14H12N2/c1-16-8-15-11-6-4-9-2-3-10-5-7-12(16)14(11)13(9)10/h4-8H,2-3H2,1H3 |
Clé InChI |
SLNJFWBGYGFZKI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C3C1=CC=C4C3=C(CC4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


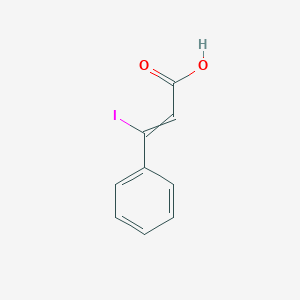
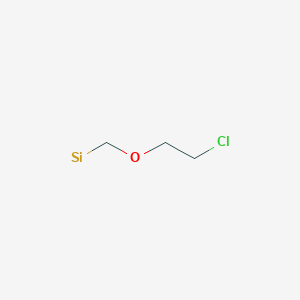
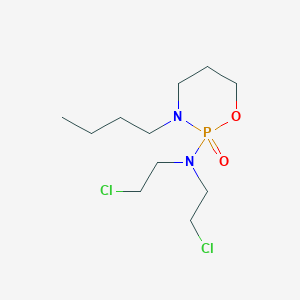

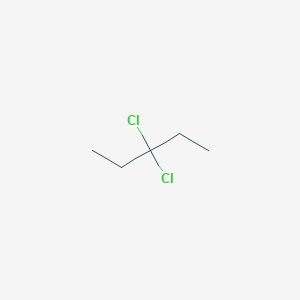

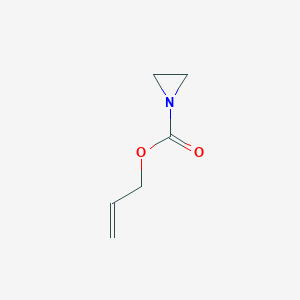
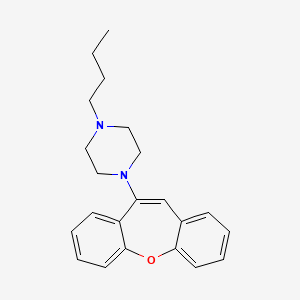
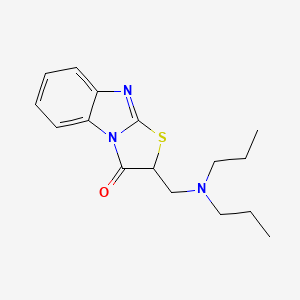
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
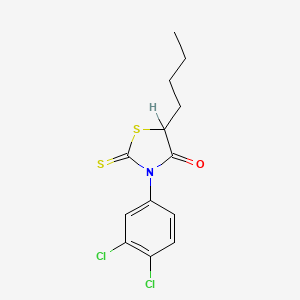
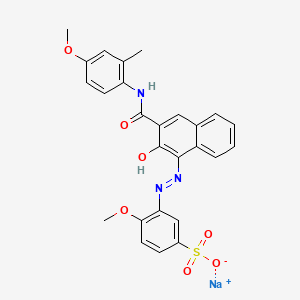
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
